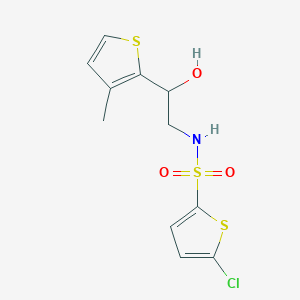![molecular formula C22H20N6O4S B2607229 6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-56-7](/img/no-structure.png)
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on similar compounds has been conducted to understand their synthesis and reactivity. For instance, the cyclization of certain carbonyl compounds in a basic medium has led to derivatives with potential for further functionalization through reactions with electrophiles, showcasing the versatility of these compounds in synthetic chemistry (Mekuskiene & Vainilavicius, 2006). Moreover, studies on the oxidation and isomerism of related heterocycles have contributed to the understanding of the oxidative behavior and isomeric stability of compounds within this chemical class (Meshcheryakova et al., 2014).
Structural Analysis
Structural analysis through X-ray crystallography and spectroscopy has been pivotal in elucidating the conformation and geometry of similar compounds. For example, a study on a related compound revealed its flattened envelope conformation and the dihedral angle between certain rings, underlining the importance of structural analysis in understanding molecular interactions and properties (Zhou et al., 2007).
Applications in Material Science
Research has also extended into the exploration of these compounds for material science applications. Analytical studies have shown the potential of certain derivatives for the development of new materials with specific optical and electronic properties, highlighting the broad application spectrum of these compounds beyond pharmaceuticals (Barakat et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-nitrobenzyl thiol, which is synthesized from 4-nitrobenzyl chloride and sodium hydrosulfide. The second intermediate is a 2,5-dimethylphenyl triazole, which is synthesized from 2,5-dimethylphenyl hydrazine and ethyl propiolate. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-nitrobenzyl chloride", "sodium hydrosulfide", "2,5-dimethylphenyl hydrazine", "ethyl propiolate", "palladium catalyst", "1H-pyrimidine-2,4-dione" ], "Reaction": [ "Synthesis of 4-nitrobenzyl thiol: 4-nitrobenzyl chloride is reacted with sodium hydrosulfide in a solvent such as DMF or DMSO to yield the thiol intermediate.", "Synthesis of 2,5-dimethylphenyl triazole: 2,5-dimethylphenyl hydrazine is reacted with ethyl propiolate in the presence of a base such as potassium carbonate to yield the triazole intermediate.", "Coupling of intermediates: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Heck reaction, to form the final product." ] } | |
Numéro CAS |
852048-56-7 |
Formule moléculaire |
C22H20N6O4S |
Poids moléculaire |
464.5 |
Nom IUPAC |
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O4S/c1-13-3-4-14(2)18(9-13)27-19(10-16-11-20(29)24-21(30)23-16)25-26-22(27)33-12-15-5-7-17(8-6-15)28(31)32/h3-9,11H,10,12H2,1-2H3,(H2,23,24,29,30) |
Clé InChI |
PJEDAZIUDPMPPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)
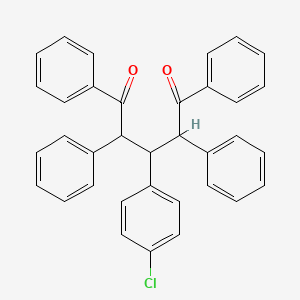
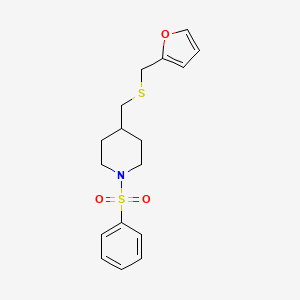
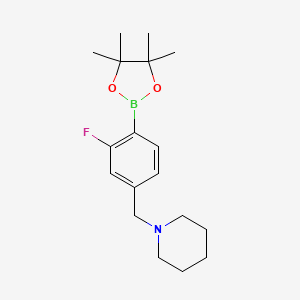
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
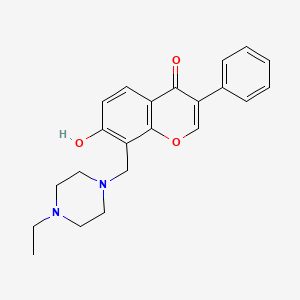
![2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2607165.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)

